![molecular formula C19H21FN4O B2665370 1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide CAS No. 2195940-76-0](/img/structure/B2665370.png)
1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
PET Tracers for Serotonin 5-HT(1A) Receptors
García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, which showed promise as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their reversible, selective, high-affinity antagonist properties, and favorable brain uptake and clearance characteristics (García et al., 2014).
Antibacterial Quinolones
Sanchez et al. (1988) explored the synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids, highlighting the significance of side chains and substituents in enhancing antibacterial activity against Gram-negative organisms (Sanchez et al., 1988).
Antimicrobial 4-Thiazolidinones
Patel and Patel (2010) synthesized and screened 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones for antifungal and antibacterial activities, demonstrating the potential of these compounds in combating resistant microbial strains (Patel & Patel, 2010).
Photochemistry of Ciprofloxacin
Mella, Fasani, and Albini (2001) investigated the photochemical behavior of ciprofloxacin in aqueous solutions, revealing low-efficiency substitution reactions and providing insights into the stability and degradation pathways of fluoroquinolones upon exposure to light (Mella et al., 2001).
Enantioselective Synthesis for CGRP Receptor Inhibitors
Cann et al. (2012) detailed the enantioselective process development for a potent CGRP receptor antagonist, showcasing advanced synthetic routes and the significance of chiral centers in the pharmacological activity of complex molecules (Cann et al., 2012).
properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-1-2-6-17(15)21-19(25)14-4-3-11-24(12-14)18-10-9-16(22-23-18)13-7-8-13/h1-2,5-6,9-10,13-14H,3-4,7-8,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDTHCUFYHDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.